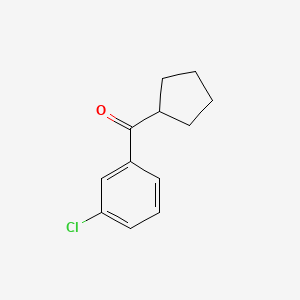

3-Chlorophenyl cyclopentyl ketone

Description

Historical Context and Significance in Synthetic Chemistry

The study of ketones as fundamental building blocks in organic chemistry has a history spanning over a century. researchgate.net Their importance stems from their prevalence in natural products and bioactive compounds, as well as their versatility in a wide array of chemical transformations. researchgate.net The development of synthetic methodologies involving ketones has been a cornerstone of organic chemistry, enabling the construction of complex molecular architectures.

Aryl ketones, such as (3-Chlorophenyl)cyclopentylmethanone, are particularly valuable. The presence of the aromatic ring and the ketone functionality allows for a diverse range of reactions. Historically, the synthesis of such compounds has been crucial for accessing novel chemical entities for various applications, including materials science and medicinal chemistry. The reactivity of ketones in multicomponent heterocyclization reactions, many of which were discovered in the mid-19th and early 20th centuries, highlights their long-standing importance in creating diverse molecular structures. researchgate.net The synthesis of steroids, starting from the 1950s, is a prime example of how research focused on a specific class of molecules, often involving ketone intermediates, has vastly expanded the toolkit of organic synthesis. nih.gov

(3-Chlorophenyl)cyclopentylmethanone, in particular, is noted as a key intermediate in the synthesis of various organic compounds. Its structural features, including the chloro-substituted phenyl ring, make it a valuable precursor in medicinal chemistry research. The chlorine atom can influence the molecule's electronic properties and lipophilicity, which can be crucial for its interaction with biological targets. cymitquimica.com

Foundational Principles of Ketone Reactivity in Synthetic Design

The reactivity of ketones is primarily centered around the carbonyl group (C=O), which consists of a carbon-oxygen double bond. khanacademy.org This bond is polarized, with the oxygen atom being more electronegative, resulting in a partial negative charge on the oxygen and a partial positive charge on the carbonyl carbon. This polarization makes the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles. khanacademy.org

Key reactions involving ketones include:

Nucleophilic Addition: This is a fundamental reaction where a nucleophile attacks the electrophilic carbonyl carbon. khanacademy.org The reaction with Grignard reagents, for example, leads to the formation of tertiary alcohols. libretexts.org

Reduction: Ketones can be reduced to secondary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). msu.edu

Oxidation: The ketone can be oxidized to form other derivatives like carboxylic acids.

Reactions at the α-Carbon: The carbon atoms adjacent to the carbonyl group (α-carbons) exhibit enhanced acidity. This allows for deprotonation to form enolates, which are powerful nucleophiles in their own right and can participate in various alkylation and condensation reactions. libretexts.org

Formation of Imines and Enamines: Ketones react with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. libretexts.orgmsu.edu These reactions are reversible and often acid-catalyzed. libretexts.orgmsu.edu

In the case of (3-Chlorophenyl)cyclopentylmethanone, the presence of the electron-withdrawing chlorine atom at the meta-position of the phenyl ring influences the reactivity of the carbonyl group. This substituent can affect the electrophilicity of the carbonyl carbon and the acidity of the α-protons. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group. khanacademy.org The cyclopentyl group attached to the carbonyl in (3-Chlorophenyl)cyclopentylmethanone also contributes to the steric environment around the reactive center.

The synthesis of (3-Chlorophenyl)cyclopentylmethanone itself can be achieved through methods like the reaction between 3-chlorophenylacetic acid and cyclopentanone. The choice of reactants and reaction conditions is crucial for achieving good yields in such syntheses.

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-cyclopentylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIRTJDXSCKPCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571488 | |

| Record name | (3-Chlorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855-40-9 | |

| Record name | (3-Chlorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chlorophenyl Cyclopentylmethanone

Established Synthetic Pathways

Key synthetic strategies for preparing (3-Chlorophenyl)cyclopentylmethanone include Grignard reactions, Friedel-Crafts acylations, condensation reactions, and enamine-mediated acylations. Each of these pathways offers distinct advantages and proceeds through different mechanistic steps.

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. libretexts.org Their reaction with various electrophiles provides a versatile route to ketones like (3-Chlorophenyl)cyclopentylmethanone.

The acylation of organometallic reagents, such as Grignard reagents, with carboxylic acid derivatives is a fundamental method for ketone synthesis. organicchemistrydata.org However, a common challenge is the potential for the highly reactive ketone product to undergo a second addition with the organometallic reagent, leading to the formation of tertiary alcohols. organicchemistrydata.orglibretexts.org

To circumvent this issue, specialized amides like N-methoxy-N-methylamides (Weinreb amides) can be employed as acylating agents. The tetrahedral intermediate formed in these reactions is stable and does not collapse to the ketone until aqueous workup, thus preventing the undesired double addition. organicchemistrydata.org

Table 1: Grignard Reagent for Synthesis

| Grignard Reagent | Structure | Application |

|---|

A highly effective method for synthesizing ketones, including (3-Chlorophenyl)cyclopentylmethanone, involves the reaction of a Grignard reagent with a nitrile. ucalgary.cachemistrysteps.comjove.com This reaction proceeds via nucleophilic addition of the Grignard reagent to the carbon-nitrogen triple bond of the nitrile. chemistrysteps.com

The mechanism involves the following key steps:

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt. ucalgary.ca

Subsequent hydrolysis of this intermediate, typically with aqueous acid, yields the desired ketone. ucalgary.camasterorganicchemistry.com

A significant advantage of this method is that the ketone is only formed during the aqueous workup, which prevents the Grignard reagent from reacting further with the ketone product. ucalgary.ca The reaction between 3-chlorophenylmagnesium bromide and cyclopentanecarbonitrile is a direct application of this strategy to produce (3-Chlorophenyl)cyclopentylmethanone. The reaction is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (THF), which is essential for stabilizing the Grignard reagent. sciencemadness.org

Table 2: Reactants for Nitrile Addition Synthesis

| Reactant | Role |

|---|---|

| 3-Chlorophenylmagnesium bromide | Grignard Reagent (Nucleophile) |

| Cyclopentanecarbonitrile | Nitrile (Electrophile) |

| Diethyl ether or THF | Solvent |

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. khanacademy.orgchemguide.co.uk This method can be applied to the synthesis of (3-Chlorophenyl)cyclopentylmethanone by reacting chlorobenzene with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). doubtnut.comnih.gov

The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile and attacks the chlorobenzene ring. The chlorine atom on the benzene (B151609) ring is an ortho, para-directing group. doubtnut.comsarthaks.com However, due to steric hindrance from the chlorine atom, the major product is typically the para-substituted isomer, 4-chlorophenyl cyclopentyl ketone. doubtnut.comyoutube.com The desired meta-isomer, (3-Chlorophenyl)cyclopentylmethanone, would be a minor product in this direct acylation of chlorobenzene. An alternative approach involves the intramolecular Friedel-Crafts cyclization of precursors like vinyl chloride-bearing arylacetic acids to form cyclopentenone structures, which can be further modified. organic-chemistry.org

Table 3: Key Components in Friedel-Crafts Acylation

| Component | Function |

|---|---|

| Chlorobenzene | Aromatic Substrate |

| Cyclopentanecarbonyl chloride | Acylating Agent |

While specific examples for the direct synthesis of (3-Chlorophenyl)cyclopentylmethanone via condensation reactions are not extensively detailed in the provided search results, condensation reactions are a fundamental class of reactions in organic chemistry that can lead to ketone formation. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. For instance, the reaction of an aldehyde or ketone with a secondary amine can lead to the formation of an enamine, which is a key intermediate in certain ketone synthesis pathways. mychemblog.comwikipedia.org

The Stork enamine synthesis provides an alternative method for the acylation of ketones and aldehydes. mychemblog.comlibretexts.orglibretexts.org This process involves three main steps:

Formation of an enamine from a ketone or aldehyde and a secondary amine. mychemblog.comwikipedia.org

Acylation of the enamine with an acyl halide. libretexts.org

Hydrolysis of the resulting iminium salt to yield the β-dicarbonyl product. libretexts.org

Enamines act as nucleophiles, similar to enolates, but have the advantage of being neutral and easier to prepare, often preventing overreaction issues. libretexts.orglibretexts.org For the synthesis of a compound like (3-Chlorophenyl)cyclopentylmethanone, one could envision a strategy starting from cyclopentanone. The cyclopentanone would first be converted to its enamine, which would then be acylated with 3-chlorobenzoyl chloride. The final hydrolysis step would then yield the target ketone.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| (3-Chlorophenyl)cyclopentylmethanone |

| 3-Chlorophenylmagnesium bromide |

| Cyclopentanecarbonitrile |

| Chlorobenzene |

| Cyclopentanecarbonyl chloride |

| 4-chlorophenyl cyclopentyl ketone |

| Cyclopentanone |

Grignard Reaction Protocols

Innovations in Synthetic Approaches

Modern organic synthesis continually seeks to improve upon traditional batch-processing methods, aiming for greater efficiency, safety, and control. For (3-Chlorophenyl)cyclopentylmethanone, a valuable precursor in the synthesis of various organic compounds, several innovative approaches have been explored.

Expedient Preparations under Continuous Flow Conditions

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering significant advantages over traditional batch methods. nsf.govresearchgate.net This approach allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield, safety, and scalability. nsf.govresearchgate.net

The synthesis of (3-Chlorophenyl)cyclopentylmethanone and its subsequent conversion to pharmaceutical targets has been investigated within continuous-flow micro- or meso-reactor networks. acs.org These systems can be designed to telescope multiple synthetic steps, minimizing manual handling and purification of intermediates. acs.org A typical setup might involve pumping a solvent stream carrying the reactants through various modules where chemical transformations occur under precisely controlled conditions. acs.org

Key parameters in the continuous flow synthesis are meticulously optimized to maximize productivity. Computational Fluid Dynamics (CFD) has been used as a tool to model and predict the outcomes of flow reactions, helping to identify significant factors like residence time and temperature with reduced experimentation. nsf.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis Parameters

| Parameter | Batch Processing | Continuous Flow | Benefit of Flow |

|---|---|---|---|

| Reaction Time | Typically longer (e.g., 30 min) | Significantly shorter (e.g., 14 min) | Increased throughput and productivity. researchgate.net |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio | Improved safety and selectivity. nih.gov |

| Process Control | Limited control over mixing and temperature gradients | Precise control over residence time, temperature, and stoichiometry | Higher consistency and reproducibility. nsf.gov |

| Scalability | Difficult and often requires re-optimization | Simpler scale-up by running the system for longer or in parallel | More efficient transition from lab to production scale. acs.org |

| Safety | Handling large quantities of reagents poses risks | Small reaction volumes at any given time minimize hazards | Inherently safer process, especially for energetic reactions. researchgate.net |

One patented method describes a continuous-flow setup for the photocatalytic oxygenation of a precursor, (2-chlorophenyl)(cyclopentyl)methanone, constructed from a high-purity PFA capillary wrapped around a thermoregulated cylinder and irradiated by high-power LEDs. acs.org Such a process highlights the integration of advanced technologies like photochemistry within flow systems to enable novel transformations. The flow rate in these systems can range from microliters to milliliters per minute, demonstrating the adaptability of the technology for different production demands. rsc.org

Electrochemical Synthetic Strategies

Electrochemical synthesis represents a sustainable and green alternative to conventional chemical methods, utilizing electrons as traceless reagents to drive redox reactions, often without the need for harsh oxidants or reductants. rsc.org While specific literature detailing the direct electrosynthesis of (3-Chlorophenyl)cyclopentylmethanone is limited, established electrochemical methods for the formation of aryl ketones provide a framework for potential strategies.

One relevant approach is the electrochemical α-arylation of ketones, which can be achieved by reacting enol acetates with aryl diazonium salts. rsc.org This method allows for the formation of a carbon-carbon bond at the α-position of the ketone. Another strategy involves the electrochemical oxidation of aryl ketones to generate intermediates for further functionalization, such as the synthesis of α-enaminones or α-ketoesters. rsc.orgrsc.org These iodide-mediated reactions proceed through the generation of radical intermediates under mild conditions. rsc.org

Furthermore, electroreductive coupling presents a powerful method for C-C bond formation. nih.gov This technique can be used to couple unactivated olefins with ketones, offering an alternative disconnection approach for complex molecular synthesis. nih.gov The application of these general electrochemical principles could provide novel and environmentally benign routes to (3-Chlorophenyl)cyclopentylmethanone and its derivatives.

Analysis of Illicit Synthesis Methodologies for Mechanistic Insights

The study of methodologies employed in clandestine laboratories provides crucial intelligence for law enforcement and can also reveal novel, albeit uncontrolled, synthetic pathways. (3-Chlorophenyl)cyclopentylmethanone is a known precursor in the illicit synthesis of ketamine, a psychoactive substance. researchgate.net Forensic analysis of materials seized from these locations has uncovered unconventional starting materials and reaction pathways.

A significant finding is the use of a novel process for the synthesis of the 2-chlorophenyl isomer, a closely related compound, starting from cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde. researchgate.net This route was previously unreported in mainstream chemical literature and highlights the chemical ingenuity applied in illicit manufacturing. The reaction is reported to be efficient, with yields around 80%, but requires strict anhydrous conditions to prevent the formation of side products. rsc.org

Table 2: Comparison of Traditional vs. Illicit Synthesis Routes

| Feature | Traditional Grignard Route | Illicit Hydrazone Route |

|---|---|---|

| Precursors | 3-Chlorobenzonitrile, Cyclopentylmagnesium bromide | Cyclopentanone p-toluenesulfonylhydrazone, 2-Chlorobenzaldehyde |

| Key Transformation | Nucleophilic addition to a nitrile | Shapiro-type reaction followed by condensation/rearrangement |

| Reported Yield | Can be high (e.g., 89.3%) but variable. nih.gov | ~80% rsc.org |

| Reaction Conditions | Requires preparation of Grignard reagent; sensitive to moisture. nih.gov | Requires strict anhydrous conditions to avoid side-products. rsc.org |

| Significance | Well-established, documented in patents and scientific literature. | Novel pathway identified through forensic investigation, indicating new trends in precursor usage. researchgate.net |

The identification of such alternative routes is vital for law enforcement to monitor and control the flow of previously unlisted chemical precursors. researchgate.net

Reaction Condition Optimization for Enhanced Synthetic Efficiency

Optimizing reaction conditions is a critical aspect of chemical process development, aiming to maximize product yield and purity while minimizing costs, waste, and reaction time. chemsrc.com For the synthesis of (3-Chlorophenyl)cyclopentylmethanone, the choice of catalysts and the reaction environment are paramount.

Catalytic Systems and Their Influence on Yield and Selectivity

Catalysts play a fundamental role in many synthetic routes to aryl ketones. In routes analogous to the synthesis of trazodone (B27368), which involves arylpiperazine intermediates, the use of an iron(II) phthalocyanine catalyst was shown to significantly increase product yield in a reductive alkylation step. nih.govresearchgate.net In one study, the addition of this catalyst increased the yield from 44% to 56% in ethanol. nih.govresearchgate.net

In photochemical syntheses, photosensitizing molecules are used in catalytic amounts to facilitate reactions under light irradiation. rsc.org For instance, Rose Bengal has been employed as a photosensitizer for the oxygenation of a (2-chlorophenyl)(cyclopentyl)methanone precursor, a key step in a multi-stage synthesis. rsc.org

The selection of the catalyst is crucial and depends on the specific reaction type. For instance, Friedel-Crafts acylations traditionally use Lewis acids like aluminum trichloride, while modern cross-coupling reactions might employ palladium or nickel catalysts. organic-chemistry.org The development of efficient and selective catalysts remains a key area of research for improving the synthesis of (3-Chlorophenyl)cyclopentylmethanone.

Solvent Polarity and Reaction Environment Control

The solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates, equilibria, and selectivity. In the synthesis of (3-Chlorophenyl)cyclopentylmethanone and related compounds, various solvent systems have been explored.

In a traditional Grignard synthesis of the 2-chloro isomer, a key innovation was to distill off the initial diethyl ether solvent and replace it with an aromatic hydrocarbon like toluene. nih.gov This change was reported to be advantageous, resulting in a near-quantitative yield of 89.3% and improving safety by replacing the highly flammable ether with a less volatile solvent. nih.gov

Microwave-assisted syntheses have been performed using ethanol as a solvent, but also under solvent-free conditions. nih.govresearchgate.net In one example, the reaction in ethanol yielded 56%, while the solvent-free approach yielded a comparable 51%, demonstrating the potential for more environmentally friendly, solvent-minimized processes. nih.govresearchgate.net

In continuous flow systems, binary solvent mixtures, such as protic/aprotic combinations, may be used to ensure the solubility of all reactants and additives throughout the process. rsc.org The ability to control the reaction environment precisely is a key factor in achieving high synthetic efficiency.

Optimizing Synthesis of (3-Chlorophenyl)cyclopentylmethanone: A Focus on Temperature and Pressure Regimes

The synthesis of (3-Chlorophenyl)cyclopentylmethanone, a key intermediate in the production of various chemical entities, is highly dependent on carefully controlled reaction conditions. Among the most critical parameters are temperature and pressure, which significantly influence reaction kinetics, product yield, and purity. Process optimization studies have explored a range of temperature and pressure regimes to maximize the efficiency of the primary synthetic route, the Friedel-Crafts acylation of chlorobenzene with cyclopentanecarbonyl chloride.

Research into Friedel-Crafts acylation reactions has demonstrated that conducting the synthesis at temperatures below ambient can be advantageous. For certain acylations, operating at temperatures below 0°C has been shown to improve isomer selectivity, a crucial factor when acylating a substituted benzene ring like chlorobenzene. While specific data for the synthesis of (3-Chlorophenyl)cyclopentylmethanone is proprietary and often held within industrial process development, general principles suggest that an optimal temperature balance is necessary. Reports indicate that yields for this compound can range from 50-70%, with the variation often attributed to the degree of temperature control during the reaction.

In industrial settings, particularly in continuous flow reactor systems, the management of temperature is even more precise. Continuous flow processes allow for rapid heat dissipation, which minimizes thermal degradation of the product and can lead to significantly higher yields, in some cases exceeding 90%. In contrast, traditional batch reactions can be improved to achieve yields of approximately 85% through the use of additives and stringent temperature monitoring.

The influence of pressure on the synthesis of (3-Chlorophenyl)cyclopentylmethanone is another key area of process optimization, particularly in modern manufacturing methodologies. While many traditional batch syntheses are conducted at atmospheric pressure, the application of elevated pressure, especially in continuous-flow systems, can offer significant benefits.

Increased pressure can enhance reaction rates by increasing the concentration of reactants in the solvent and can also help to suppress the formation of gaseous byproducts. For the synthesis of related arylcycloalkylamine derivatives, continuous-flow thermal conditions have been explored across a broad spectrum of temperatures, from ambient up to 260°C, and pressures ranging from 1 to 100 bar. This wide operational window allows for fine-tuning of the reaction environment to achieve optimal output. For instance, a patent for the synthesis of the related o-chlorophenyl-cyclopentyl-ketone details a process with a reaction time of just two hours, achieving a high yield of 87.8%, indicative of optimized conditions which likely include precise temperature and pressure control, though the specific parameters were not disclosed.

The interplay between temperature and pressure is a critical consideration in the process optimization for the synthesis of (3-Chlorophenyl)cyclopentylmethanone. The following interactive table summarizes the general effects and typical ranges explored in the synthesis of this and structurally related compounds.

| Parameter | Range | Effect on Reaction |

| Temperature | Low (<0°C to ambient) | Increased selectivity, potentially slower reaction rates. |

| Moderate (Ambient to 100°C) | A balance between reaction rate and selectivity, common in batch processes. | |

| High (>100°C to 260°C) | Significantly increased reaction rates, risk of side reactions and degradation. Often utilized in continuous flow systems with short residence times. | |

| Pressure | Atmospheric | Standard condition for many batch syntheses. |

| Elevated (1 to 100 bar) | Can increase reaction rates and suppress side reactions. Primarily used in continuous flow synthesis to maintain solvent in a liquid state at high temperatures and control reaction kinetics. |

Chemical Transformations and Mechanistic Investigations of 3 Chlorophenyl Cyclopentylmethanone

Reactivity Profile of the Ketone Moiety

The ketone group in (3-Chlorophenyl)cyclopentylmethanone is a primary site for chemical modification, readily undergoing both reduction and oxidation reactions. These transformations allow for the synthesis of a variety of derivative compounds.

Reduction Pathways and Kinetic Studies

The carbonyl group of the ketone can be reduced to a secondary alcohol, a fundamental transformation in organic synthesis. This reduction can be achieved using various hydride-donating reagents.

The reduction of (3-Chlorophenyl)cyclopentylmethanone to (3-chlorophenyl)(cyclopentyl)methanol (B7844794) is typically accomplished using complex metal hydrides. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov These reactions proceed via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Kinetic studies on the reduction of analogous cycloalkyl phenyl ketones with sodium borohydride have shown that the size of the cycloalkyl ring significantly influences the reaction rate. The moderate ring strain in the cyclopentyl group enhances the electrophilicity of the carbonyl carbon, leading to a faster reaction compared to less strained or more strained ring systems. This increased reactivity is reflected in the experimentally determined rate constants for the reduction of various cycloalkyl phenyl ketones.

Table 1: Rate Constants for the Sodium Borohydride Reduction of Cycloalkyl Phenyl Ketones at 0°C.

| Cycloalkyl Group | Rate Constant (k) |

| Cyclopropyl | 0.12 |

| Cyclohexyl | 0.25 |

| Cyclopentyl | 0.36 |

This table presents comparative rate constants for the reduction of different cycloalkyl phenyl ketones, highlighting the enhanced reactivity of the cyclopentyl derivative.

The reduction of the prochiral ketone (3-Chlorophenyl)cyclopentylmethanone results in the formation of a new stereocenter, leading to the possibility of two enantiomers of (3-chlorophenyl)(cyclopentyl)methanol. The stereochemical course of such reductions is influenced by several factors, including the steric bulk of the reducing agent and the reaction conditions. vub.ac.benih.gov

In the reduction of substituted cyclic ketones, the hydride can attack from either the syn or anti face relative to the substituent on the ring, leading to cis or trans diastereomers. For instance, studies on the reduction of 3-substituted cyclobutanones have shown high selectivity for the formation of the cis alcohol. vub.ac.benih.gov This selectivity can often be improved by adjusting reaction parameters such as lowering the temperature or using less polar solvents. nih.gov While specific stereochemical studies on (3-Chlorophenyl)cyclopentylmethanone are not widely reported, it is expected that the reduction would yield a mixture of diastereomers, with the ratio being dependent on the chosen reducing agent and conditions. The use of chiral reducing agents or catalysts could potentially achieve enantioselective reduction, producing an excess of one enantiomer. vub.ac.be

Oxidation Reactions and Product Diversification

Ketones are generally resistant to oxidation compared to aldehydes. However, under forcing conditions with strong oxidizing agents, (3-Chlorophenyl)cyclopentylmethanone can be oxidized. Such reactions often involve the cleavage of carbon-carbon bonds. For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the bond between the carbonyl carbon and the cyclopentyl ring, leading to the formation of two carboxylic acid fragments. libretexts.org

A more synthetically useful transformation is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. For (3-Chlorophenyl)cyclopentylmethanone, this would result in the formation of either cyclopentyl 3-chlorobenzoate (B1228886) or 3-chlorophenyl cyclopentanecarboxylate, depending on the migratory aptitude of the cyclopentyl and 3-chlorophenyl groups.

Reactivity of the Chlorophenyl Substituent

The chlorine atom on the phenyl ring introduces another site of reactivity, primarily through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Potential

The chlorine atom on the aromatic ring of (3-Chlorophenyl)cyclopentylmethanone can be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAᵣ) reaction. nih.gov The feasibility of this reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring. nih.govstackexchange.com

The SₙAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.netyoutube.com The rate of this reaction is enhanced by the presence of electron-withdrawing groups, which can stabilize the negative charge of the intermediate through resonance or induction. nih.govstackexchange.com

In (3-Chlorophenyl)cyclopentylmethanone, the cyclopentylcarbonyl group is electron-withdrawing. However, its position meta to the chlorine atom means that it cannot stabilize the Meisenheimer complex through resonance, which is most effective when the activating group is in the ortho or para position. researchgate.netyoutube.com Consequently, the activation provided by the ketone group is primarily inductive, and the reaction is expected to be slower than in cases with ortho or para activation. Despite this, nucleophilic substitution is possible under appropriate conditions. For example, the chlorine atom can be displaced by amines, such as piperazine, under basic conditions at elevated temperatures. nih.gov

Table 2: Common Reagents for Chemical Transformations of (3-Chlorophenyl)cyclopentylmethanone.

| Transformation | Reagent Class | Specific Examples |

| Hydride Reduction | Complex Metal Hydrides | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

| Oxidation | Strong Oxidizing Agents | Potassium permanganate (KMnO₄) |

| Oxidation | Peroxyacids (Baeyer-Villiger) | meta-Chloroperoxybenzoic acid (mCPBA) |

| Nucleophilic Aromatic Substitution | Amines | Piperazine |

This table summarizes the types of reagents used for the key chemical transformations discussed.

Intramolecular and Intermolecular Reactions

The reactivity of (3-Chlorophenyl)cyclopentylmethanone is dictated by the interplay of its functional groups. The carbonyl group is a primary site for both intramolecular and intermolecular reactions, influenced by the electronic effects of the 3-chlorophenyl ring and the steric bulk of the cyclopentyl group.

Intramolecular Reactions:

Photochemical reactions are a prominent class of intramolecular transformations for aryl ketones. Upon absorption of ultraviolet light, (3-Chlorophenyl)cyclopentylmethanone can undergo Norrish Type I and Type II reactions. wikipedia.orgscribd.comlibretexts.org

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and the cyclopentyl ring, generating a 3-chlorobenzoyl radical and a cyclopentyl radical. wikipedia.orgscribd.com These radical intermediates can then undergo various secondary reactions, including decarbonylation of the acyl radical to form a 3-chlorophenyl radical, followed by recombination of the radicals. wikipedia.org The stability of the resulting radicals plays a crucial role in determining the product distribution.

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom from the cyclopentyl ring by the excited carbonyl oxygen. This leads to the formation of a 1,4-biradical intermediate. wikipedia.orgnumberanalytics.comchemistnotes.com This biradical can then undergo one of two main pathways: cleavage to yield an enol and an alkene (cyclobutene), or intramolecular recombination to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.orgnumberanalytics.comyoutube.com The feasibility of the Norrish Type II reaction in (3-Chlorophenyl)cyclopentylmethanone is dependent on the accessibility of the γ-hydrogens on the cyclopentyl ring.

Intermolecular Reactions:

The electrophilic carbonyl carbon of (3-Chlorophenyl)cyclopentylmethanone is susceptible to attack by various nucleophiles in intermolecular reactions.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds readily add to the carbonyl group to form tertiary alcohols after acidic workup. youtube.comyoutube.com For example, the reaction with a Grignard reagent, such as methylmagnesium bromide, would yield 1-(3-chlorophenyl)-1-cyclopentyl-ethanol. The reaction proceeds through a nucleophilic addition mechanism where the carbanionic part of the organometallic reagent attacks the carbonyl carbon. youtube.com

Reduction Reactions: The ketone can be reduced to the corresponding secondary alcohol, (3-chlorophenyl)(cyclopentyl)methanol. This can be achieved using various reducing agents, such as sodium borohydride or lithium aluminum hydride.

Reactions with Lewis Acids: Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating various reactions. nih.govscience.govacs.org For instance, in the presence of a Lewis acid, the ketone could potentially undergo reactions like aldol-type additions or be activated towards attack by weaker nucleophiles. libretexts.org

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of these transformations provides insight into the reactivity of (3-Chlorophenyl)cyclopentylmethanone and allows for the prediction and control of reaction outcomes.

Grignard Reaction Mechanism Analysis

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction. The synthesis of (3-Chlorophenyl)cyclopentylmethanone itself can be achieved via the reaction of a 3-chlorophenyl Grignard reagent with cyclopentanecarbonyl chloride. The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the acyl chloride. nih.gov

The addition of a Grignard reagent to the ketone functionality of (3-Chlorophenyl)cyclopentylmethanone follows a well-established nucleophilic addition mechanism. The organometallic reagent, which can be represented as R-MgX, acts as a source of a potent nucleophilic carbanion (R⁻). youtube.comyoutube.com

The key steps are:

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the ketone. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.com

Protonation: In a subsequent workup step with aqueous acid, the alkoxide intermediate is protonated to yield the final tertiary alcohol product. youtube.com

The reaction is highly sensitive to steric hindrance around the carbonyl group. The cyclopentyl group, while providing some steric bulk, does not prevent the approach of the Grignard reagent.

Role of Intermediate Species in Transformations

The course of many reactions involving (3-Chlorophenyl)cyclopentylmethanone is dictated by the formation and fate of transient intermediate species.

| Transformation | Intermediate Species | Formation | Subsequent Reactions |

| Norrish Type I | Acyl and Alkyl Radicals | Photochemical α-cleavage of the C-C bond adjacent to the carbonyl group. wikipedia.orgscribd.com | Decarbonylation, radical recombination, disproportionation. wikipedia.org |

| Norrish Type II | 1,4-Biradical | Intramolecular γ-hydrogen abstraction by the photo-excited carbonyl group. numberanalytics.comchemistnotes.com | Cleavage to enol and alkene, or cyclization to a cyclobutanol. numberanalytics.comyoutube.com |

| Grignard Addition | Tetrahedral Alkoxide | Nucleophilic attack of the Grignard reagent on the carbonyl carbon. youtube.com | Protonation during workup to form a tertiary alcohol. youtube.com |

| Lewis Acid Catalysis | Lewis Acid-Ketone Adduct | Coordination of the Lewis acid to the carbonyl oxygen. nih.govscience.gov | Increased electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. libretexts.org |

These intermediates are often highly reactive and short-lived, but their existence and behavior can be inferred from the final product distribution and through specialized analytical techniques.

Radical and Ionic Pathways in Related Ketone Chemistry

The chemical transformations of ketones like (3-Chlorophenyl)cyclopentylmethanone can proceed through either radical or ionic pathways, depending on the reaction conditions.

Radical Pathways:

As discussed, photochemical reactions of ketones are prime examples of processes involving radical intermediates. The Norrish Type I and Type II reactions proceed via the formation of acyl, alkyl, and biradical species. wikipedia.orgyoutube.com Radical cyclization is another important transformation where a radical intermediate adds to an unsaturated bond within the same molecule. nih.govrsc.orgacs.org For instance, if the cyclopentyl ring contained an appropriately positioned double bond, an intramolecular radical cyclization could be envisioned following initial radical generation.

The generation of ketyl radicals, formed by the one-electron reduction of the ketone, is another key radical pathway. nih.gov These radicals can participate in a variety of coupling reactions.

Ionic Pathways:

Ionic pathways are prevalent in reactions involving strong acids, bases, or organometallic reagents.

Under Basic Conditions: In the presence of a strong base, a ketone can be deprotonated at the α-carbon to form an enolate ion. This enolate is a powerful nucleophile and can participate in a range of reactions, such as alkylation and aldol (B89426) condensation.

Under Acidic Conditions: Acid catalysis is common in many ketone reactions. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by weak nucleophiles. libretexts.orgjackwestin.com For example, the formation of acetals from ketones and alcohols is typically acid-catalyzed.

Grignard and Organolithium Reactions: The reactions with Grignard and organolithium reagents proceed through a distinctly ionic pathway, involving a highly polarized carbon-metal bond that delivers a carbanion to the carbonyl carbon. youtube.comyoutube.com

The presence of the electron-withdrawing chlorine atom on the phenyl ring can influence the stability of both radical and ionic intermediates, thereby affecting the preferred reaction pathway. For example, it would be expected to destabilize a positive charge on the aromatic ring but could have a more complex effect on radical intermediates.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 3-Chlorophenyl cyclopentyl ketone by mapping its carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the chemical environment of protons within the molecule. For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the cyclopentyl and aromatic protons. The signals for the protons on the cyclopentyl ring typically appear as a complex multiplet in the upfield region of the spectrum, generally between δ 1.5 and 2.5 ppm. The aromatic protons of the 3-chlorophenyl group resonate further downfield, typically in the range of δ 7.0–7.5 ppm, due to the deshielding effect of the aromatic ring current. The specific splitting patterns and coupling constants within this aromatic region can confirm the 1,3-disubstitution pattern on the benzene (B151609) ring.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton Group | Chemical Shift (δ) Range (ppm) | Multiplicity |

|---|---|---|

| Cyclopentyl Protons | 1.5 - 2.5 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to analyze the carbon backbone of the molecule. A key diagnostic signal in the ¹³C NMR spectrum of this compound is the resonance of the carbonyl carbon. This carbon is significantly deshielded and appears at a characteristic downfield chemical shift of approximately 200-210 ppm. libretexts.org The carbons of the cyclopentyl group produce signals in the aliphatic region of the spectrum, while the aromatic carbons of the 3-chlorophenyl ring are observed in the typical aromatic region (approximately 125-170 ppm). oregonstate.edu The carbon atom bonded to the chlorine atom will also exhibit a characteristic chemical shift influenced by the electronegativity of the halogen.

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ) Range (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~200 - 210 |

| Aromatic Carbons | ~125 - 170 |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group. This stretch typically appears around 1700 cm⁻¹. The presence of conjugation with the aromatic ring can lower this frequency slightly compared to a simple aliphatic ketone. libretexts.org Another diagnostic feature is the presence of vibrational bands corresponding to the carbon-chlorine (C-Cl) bond, which are typically found in the fingerprint region of the spectrum, often between 550 and 650 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic and cyclopentyl groups appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | ~1700 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and exploring the fragmentation pathways of this compound.

In mass spectrometry, the molecular ion peak (M⁺) provides the molecular weight of the compound. For this compound (C₁₂H₁₃ClO), the analysis is distinguished by the natural isotopic abundance of chlorine. Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). Consequently, the mass spectrum will exhibit two molecular ion peaks separated by two mass units: one for the molecule containing ³⁵Cl (at m/z ≈ 208) and another for the molecule containing ³⁷Cl (at m/z ≈ 210). The relative intensity of these peaks, known as the M⁺ and M+2 peaks, will be in an approximate 3:1 ratio, which is a definitive signature for a monochlorinated compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. A common fragmentation pathway for aromatic ketones is alpha-cleavage, which involves the breaking of the bond between the carbonyl group and an adjacent carbon. miamioh.edu For this compound, this involves the loss of the cyclopentyl radical (•C₅H₉, mass ≈ 69 u). This cleavage results in the formation of a stable 3-chlorobenzoyl cation. This fragment will also appear as a pair of peaks due to the chlorine isotopes, at m/z 139 (for ³⁵Cl) and m/z 141 (for ³⁷Cl), again in a roughly 3:1 intensity ratio. nih.gov This specific fragmentation is a primary diagnostic feature in the mass spectrum of this compound.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-chlorophenyl cyclopentyl ketone |

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential in the pharmaceutical and chemical industries for ensuring the purity and quality of synthesized compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for purity assessment and the identification of process-related impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC is instrumental for purity assessment and detecting unreacted precursors and byproducts.

A common application of HPLC is in the preparative purification of this compound to obtain a high-purity reference standard. For instance, a preparative HPLC method utilizing a methanol-water mobile phase (85:15, v/v) at a flow rate of 8 mL/min has been successfully used to produce a reference standard with a purity of 99.53% as determined by analytical HPLC. nih.gov Analytical HPLC methods are also employed for routine quality control, often using UV detection at a wavelength of 254 nm to resolve impurities such as unreacted starting materials or byproducts from oxidation.

The versatility of HPLC allows for the analysis of a wide range of compounds, and it is a preferred method for monitoring the progress of the synthesis of this compound and for final product quality control. biosynth.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another critical analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly useful for the analysis of volatile and semi-volatile compounds and is extensively used for impurity profiling of this compound.

GC-MS analysis can help in identifying specific impurities that may provide insights into the synthetic route used to produce the compound. For example, the identification of impurities such as o-chlorobenzoic acid anhydride (B1165640) and 1,2-di-o-chlorobenzoylcyclopentene in samples of o-chlorophenyl cyclopentyl ketone can be indicative of the specific synthetic pathway employed. nih.gov The fragmentation patterns observed in the mass spectrum provide detailed structural information about the impurities, allowing for their unambiguous identification. nih.gov

The coupling of GC with MS provides a high degree of sensitivity and specificity, making it an invaluable tool for the detailed characterization of this compound and for ensuring its quality and consistency. nih.gov

Applications of 3 Chlorophenyl Cyclopentylmethanone in Advanced Organic Synthesis

Intermediate in Complex Pharmaceutical Molecule Synthesis

The primary application of (3-Chlorophenyl)cyclopentylmethanone is as a foundational building block in medicinal chemistry and pharmaceutical research. It is a documented precursor in the synthesis of various drugs, particularly those targeting the central nervous system (CNS). chemicalbook.com

(3-Chlorophenyl)cyclopentylmethanone is a key starting material in the exploration of new anesthetic and analgesic compounds. ambeed.com The 3-chlorophenyl structural motif is a known component in a variety of potent antinociceptive agents. nih.gov Research has demonstrated its utility in synthesizing complex heterocyclic molecules that exhibit significant analgesic properties. nih.govscispace.com

A notable example involves the synthesis of [(3-chlorophenyl)piperazinylpropyl]pyridazinones. nih.gov In these syntheses, while not a direct one-step reaction from the ketone, related 3-chlorophenyl precursors are used to build the final active molecule. The resulting compounds have shown powerful analgesic effects in preclinical studies, with efficacy comparable to morphine in the mouse hot-plate test. nih.govscispace.com The mechanism of action for some of these derivatives is suggested to involve the noradrenergic and/or serotoninergic systems. nih.gov The analgesic potency of these synthesized compounds underscores the importance of the 3-chlorophenyl group in designing new pain management therapies. nih.gov

| Compound | Analgesic Potency (MAD mg/kg, s.c.) | Protective Ratio (MNTD/MAD) |

| Compound 7 | 0.75 | 133 |

| Compound 11 | 0.5 | 200 |

| Morphine | 1.0 | 20 |

| Data sourced from studies on antinociceptive properties of [(3-chlorophenyl)piperazinylpropyl]pyridazinone analogs. MAD: Minimal Analgesic Dose; MNTD: Minimal Nontoxic Dose. nih.gov |

While the direct precursor for the widely known anesthetic ketamine and its primary metabolite, norketamine, is the 2-chloro isomer, (2-chlorophenyl)cyclopentyl ketone, the 3-chloro isomer plays a crucial role in synthetic programs aimed at developing novel analogs. researchgate.netresearchgate.net The creation of positional isomers is a fundamental strategy in medicinal chemistry to explore structure-activity relationships (SAR), which dictate how a molecule's shape and electronic properties affect its biological activity. nih.govnih.gov

By substituting the chlorine atom from the 2-position to the 3-position on the phenyl ring, researchers can synthesize 3-chloro-norketamine analogs. researchgate.net These analogs are instrumental in understanding how the placement of the halogen substituent influences the molecule's interaction with biological targets, such as the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.net Studies on various ring-substituted ketamine esters have shown that the position of the substituent is critical for activity, with 2- and 3-substituted compounds generally proving more active than those substituted at the 4-position. researchgate.netnih.gov This highlights the synthetic value of (3-Chlorophenyl)cyclopentylmethanone in generating new chemical entities with potentially enhanced or different pharmacological profiles compared to the parent compound. nih.gov

The chemical reactivity of (3-Chlorophenyl)cyclopentylmethanone makes it an effective starting point for building a variety of complex molecular frameworks, or scaffolds, known to possess biological activity. Its ketone functional group can undergo nucleophilic addition, while the chlorinated phenyl ring can participate in various substitution reactions.

One significant pathway leads to the formation of pyridazinone and isoxazolopyridazinone heterocycles. nih.govscispace.com These are complex, multi-ring systems synthesized through multi-step sequences that can originate from precursors containing the 3-chlorophenyl group. scispace.com These scaffolds have been shown to yield compounds with potent analgesic activity. nih.gov Another synthetic route utilizes intermediates derived from 3-chlorophenylpiperazine to create trazodone (B27368) analogs, which are investigated for their antidepressant-like activity through dual affinity for 5-HT1A and 5-HT7 serotonin (B10506) receptors. mdpi.com The ability to serve as a precursor to such diverse and pharmacologically relevant scaffolds demonstrates the compound's importance in drug discovery. nih.govmdpi.com

Utility in Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, (3-Chlorophenyl)cyclopentylmethanone is reported as an intermediate in the synthesis of agrochemicals and other specialty chemicals. While specific, publicly documented synthetic routes to commercial products are limited due to their proprietary nature, the compound's chemical characteristics make it a versatile building block in these sectors.

In agrochemical research, the development of novel pesticides and herbicides often relies on the synthesis of complex organic molecules designed to interact with specific biological targets in pests or plants. The structure of (3-Chlorophenyl)cyclopentylmethanone offers a scaffold that can be chemically modified to create a wide array of derivatives for screening and development. Similarly, in the specialty chemicals industry, it can be used to produce materials with unique properties for various applications. The reactivity of the ketone and the chlorinated aromatic ring allows for its incorporation into larger, more complex structures required for high-performance materials and functional chemicals.

Structure Reactivity and Structure Property Relationships

Electronic Effects of the 3-Chloro Substituent on Reaction Kinetics and Selectivity

The chlorine atom at the meta-position of the phenyl ring exerts a powerful influence on the reactivity of the carbonyl group primarily through its inductive effect. As a halogen, chlorine is highly electronegative, leading to a withdrawal of electron density from the aromatic ring. This inductive electron withdrawal makes the carbonyl carbon more electrophilic and, consequently, more susceptible to attack by nucleophiles. ucalgary.calibretexts.orgncert.nic.in Reactions that are sensitive to the electron density at the reaction center, such as nucleophilic additions, are therefore accelerated by the presence of this electron-withdrawing group. libretexts.orgmasterorganicchemistry.com

The Hammett equation provides a quantitative framework for understanding these substituent effects. For reactions of meta-substituted benzene (B151609) derivatives, the equation is given as log(k/k₀) = σₘρ, where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σₘ is the substituent constant for the meta group, and ρ is the reaction constant. libretexts.org The meta-chloro substituent has a positive σ value (σₘ = +0.37), indicating its electron-withdrawing nature. libretexts.org For reactions like nucleophilic addition to the carbonyl group, where a negative charge builds up in the transition state, the reaction constant (ρ) is positive. Therefore, the positive values of both σₘ and ρ result in a positive log(k/k₀) term, signifying that the reaction rate (k) for the 3-chloro-substituted ketone is greater than that of the unsubstituted phenyl cyclopentyl ketone (k₀).

In terms of selectivity, the 3-chloro substituent deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the positions meta to itself (positions 5 and, to a lesser extent, the sterically hindered positions 2 and 6), though this is less relevant to the reactivity of the ketone function itself. nih.gov

Steric and Conformational Influences of the Cyclopentyl Moiety

The cyclopentyl ring is not a planar structure. To minimize torsional strain from eclipsing hydrogen atoms, it puckers into non-planar conformations, most commonly the "envelope" and "half-chair" forms. libretexts.orgchemistrysteps.com In the envelope conformation, four carbon atoms are coplanar while the fifth is out of the plane. In the half-chair form, three carbons are planar, with one above and one below the plane. These conformations are in rapid equilibrium.

When attached to the carbonyl group, the bulky cyclopentyl ring introduces significant steric hindrance. ucalgary.cakhanacademy.org The approach of a nucleophile to the electrophilic carbonyl carbon is impeded by the spatial volume occupied by the ring. libretexts.orgkhanacademy.org The reactivity of a ketone is inversely related to the size of the groups attached to the carbonyl carbon; larger groups decrease reactivity. ucalgary.camcat-review.org

Comparative Studies with Analogous Cycloalkyl Aryl Ketones

To fully appreciate the unique properties of 3-chlorophenyl cyclopentyl ketone, it is instructive to compare it with structurally similar molecules. These comparisons highlight the subtle but significant impacts of halogen placement, halogen identity, and cycloalkyl ring size.

The position and identity of the halogen on the phenyl ring have profound effects on the ketone's reactivity due to a combination of electronic and steric factors.

Positional Isomerism (ortho- vs. meta- vs. para-): While the meta-chloro substituent in this compound primarily exerts an inductive effect, a halogen at the ortho- or para-position would also involve resonance effects. Halogens can donate a lone pair of electrons via resonance, which would counteract the inductive withdrawal. nih.gov This effect is felt at the ortho and para positions, but not the meta position. nih.gov An ortho-chloro substituent, as seen in 2-chlorophenyl cyclopentyl ketone, introduces a significant steric effect in addition to its electronic influence. This steric hindrance can shield the carbonyl group, potentially slowing down reactions with nucleophiles, and can also influence the preferred conformation of the molecule. benchchem.comnist.gov The para-isomer would have an electronic effect influenced by both induction and resonance, but without the direct steric hindrance of the ortho-isomer.

Halogen Identity (Cl vs. Br vs. I): The reactivity of aryl halides often follows the trend I > Br > Cl in reactions like Grignard reagent formation, which is relevant for the synthesis of these ketones. google.com This trend is related to bond strength (C-I < C-Br < C-Cl). When considering the electronic effect of the halogen substituent on the reactivity of the ketone, electronegativity is key. Chlorine is more electronegative than bromine, and thus exerts a stronger inductive electron-withdrawing effect. This would be expected to make the carbonyl carbon of the chloro-substituted ketone slightly more electrophilic and reactive towards nucleophiles than its bromo-substituted analogue, assuming all other factors are equal.

The following table summarizes the expected effects based on Hammett substituent constants (σ), which quantify the electronic influence of a substituent.

| Substituent | Position | Hammett Constant (σ) | Primary Electronic Effect | Expected Steric Hindrance |

| -Cl | meta | +0.37 | Inductive Withdrawal | Low |

| -Cl | ortho | +0.20 | Inductive Withdrawal | High |

| -Cl | para | +0.23 | Inductive Withdrawal > Resonance Donation | Low |

| -Br | meta | +0.39 | Inductive Withdrawal | Low |

| -Br | para | +0.23 | Inductive Withdrawal > Resonance Donation | Low |

Data sourced from Hammett equation principles. libretexts.org

The size of the cycloalkyl ring attached to the phenyl ketone core is a major determinant of reactivity, largely due to ring strain. Ring strain is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions). libretexts.orgwikipedia.org

Kinetic studies on the reduction of cycloalkyl phenyl ketones by sodium borohydride (B1222165) (NaBH₄) demonstrate that cyclopentyl derivatives are the most reactive among common cycloalkyl ketones. benchchem.comacs.org This enhanced reactivity is attributed to the moderate ring strain in the five-membered ring. nih.gov In the ground state, cyclopentane has significant torsional strain. As the reaction proceeds towards the tetrahedral transition state, some of this strain is relieved, lowering the activation energy. benchchem.com

In contrast, cyclohexane exists in a stable, strain-free chair conformation. libretexts.org Introducing a double bond character during the reaction process increases strain, thus raising the activation energy and slowing the reaction. Cyclopropyl ketones, while highly strained, have unique electronic properties due to the high s-character of their C-C bonds, which can affect reactivity differently. nih.gov

The following tables present data on the ring strain of various cycloalkanes and the relative reactivity of the corresponding ketones.

Table of Ring Strain Energies

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | 27.5 | 9.2 |

| Cyclobutane | 4 | 26.3 | 6.6 |

| Cyclopentane | 5 | 6.2 | 1.2 |

Data compiled from various sources. wikipedia.org Note: Values can vary slightly based on the method of calculation.

Table of Relative Reduction Rates

| Ketone | Relative Rate (NaBH₄ reduction) |

|---|---|

| Cyclopropyl Phenyl Ketone | 1.0 |

| Cyclobutyl Phenyl Ketone | 11.7 |

| Cyclopentyl Phenyl Ketone | 15.0 |

Data adapted from kinetic studies on cycloalkyl phenyl ketones. acs.org The rates are relative to cyclopropyl phenyl ketone.

This data clearly illustrates that the cyclopentyl ring imparts the highest reactivity in this series, a direct consequence of its unique balance of angle and torsional strain. benchchem.comnih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of organic molecules. For 3-Chlorophenyl cyclopentyl ketone, these calculations can map its molecular orbitals, predict its reactivity, and determine its thermodynamic stability.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govyoutube.com

For an aromatic ketone like this compound, the HOMO is typically a π-orbital distributed over the chlorophenyl ring, while the LUMO is a π* anti-bonding orbital, also delocalized across the aromatic system and the carbonyl group. informaticsjournals.co.in DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can precisely compute the energies of these orbitals. irjweb.comdergipark.org.tr The energy gap helps to rationalize the molecule's behavior in chemical reactions and its electronic absorption properties. nih.gov A smaller energy gap generally correlates with higher reactivity and a tendency to absorb light at longer wavelengths. nih.gov

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov In an MEP map, negative potential regions (typically colored red) indicate areas with a high electron density, such as around the oxygen atom of the carbonyl group and the chlorine atom, making them susceptible to electrophilic attack. Positive potential regions (colored blue) denote electron-deficient areas, like the hydrogen atoms on the phenyl ring, which are prone to nucleophilic attack. nih.gov For this compound, the MEP surface would clearly show the negative potential concentrated on the carbonyl oxygen, which is the primary site for protonation and interaction with electrophiles. The carbonyl carbon, conversely, would exhibit a degree of positive potential, marking it as the site for nucleophilic addition. arxiv.org

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. informaticsjournals.co.inirjweb.com These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species.

Table 1: Key Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. informaticsjournals.co.in |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Quantifies the electrophilic power of the molecule. nih.gov |

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is a critical tool for investigating the mechanisms of chemical reactions, allowing for the mapping of reaction pathways and the characterization of high-energy transition states. acs.orgacs.org This approach provides a dynamic view of how reactants are converted into products, which is essential for understanding and optimizing chemical syntheses.

Modeling Nucleophilic Addition to the Carbonyl Group

One of the most fundamental reactions of ketones is the nucleophilic addition to the carbonyl carbon. academie-sciences.fr Computational methods can model the entire reaction coordinate for this process. For this compound, this would involve simulating the approach of a nucleophile (e.g., a hydride ion from a reducing agent or a Grignard reagent) to the carbonyl group. academie-sciences.fracs.org

The modeling process typically involves:

Reactant and Product Optimization: The geometries of the initial ketone and the final alcohol product are optimized to find their lowest energy conformations.

Transition State Search: A search is performed to locate the transition state (TS) structure, which represents the highest energy point along the reaction pathway. acs.org Methods like the Nudged Elastic Band (NEB) or double-ended search algorithms (e.g., ReaDuct) can be employed to find the minimum energy path between reactants and products. acs.org

Frequency Calculation: Vibrational frequency calculations are performed on the located TS. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the forming of the nucleophile-carbon bond and the breaking of the C=O π-bond). nih.gov

These calculations provide the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate. nih.gov

Influence of Substituents on Reaction Pathways

The presence of the chlorine atom at the meta-position on the phenyl ring influences the reactivity of the carbonyl group. Computational models can quantify this electronic effect. The electron-withdrawing nature of the chlorine atom increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack compared to an unsubstituted phenyl cyclopentyl ketone.

Furthermore, computational models can explore other potential reaction pathways, such as electrophilic aromatic substitution on the phenyl ring or reactions involving the cyclopentyl group, providing a comprehensive understanding of the molecule's chemical behavior under various conditions. researchgate.net Modeling can also help rationalize stereochemical outcomes, such as why a nucleophile might preferentially attack one face of the prochiral carbonyl group over the other. organicchemistrydata.org

Spectroscopic Property Prediction through Computational Methods

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for identifying and characterizing chemical compounds. numberanalytics.comrsc.org By simulating spectra, researchers can corroborate experimental data and assign specific spectral features to molecular vibrations or electronic transitions.

Infrared (IR) Spectroscopy

Theoretical IR spectra can be generated by performing vibrational frequency calculations on the optimized geometry of this compound. numberanalytics.com These calculations, typically done using DFT methods, yield a set of vibrational modes and their corresponding frequencies and intensities. researchgate.net The most prominent peak would be the C=O stretching vibration, which is characteristic of ketones. The calculated frequencies are often systematically scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations. arxiv.org Other predictable vibrations include C-Cl stretching, aromatic C-H stretching, and aliphatic C-H stretching from the cyclopentyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predicted spectra can aid in the assignment of complex experimental spectra, confirming the connectivity and chemical environment of each atom in the this compound structure. rsc.org

UV-Visible Spectroscopy

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). ohio-state.eduohio-state.edu For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic excitations, such as the n → π* transition of the carbonyl group and the π → π* transitions of the aromatic ring. researchgate.netresearchgate.net The calculations also provide oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net This information is crucial for understanding the molecule's photophysical properties.

Table 2: Computational Methods for Spectroscopic Prediction

| Spectroscopy Type | Computational Method | Predicted Properties | Key Insights for this compound |

| Infrared (IR) | DFT (e.g., B3LYP/6-31G) Frequency Calculation | Vibrational Frequencies (cm⁻¹), Intensities | Position of C=O stretch, C-Cl stretch, aromatic and aliphatic C-H vibrations. numberanalytics.com |

| NMR | DFT with GIAO method | ¹H & ¹³C Chemical Shifts (ppm) | Assignment of aromatic and cyclopentyl protons/carbons; effect of chlorine on ring shifts. researchgate.net |

| UV-Visible | Time-Dependent DFT (TD-DFT) | Excitation Energies (λmax), Oscillator Strengths | Wavelengths for n → π and π → π* transitions, electronic structure of excited states. ohio-state.edu |

Q & A

Q. What are the common synthetic routes for 3-chlorophenyl cyclopentyl ketone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation reactions between substituted phenyl precursors and cyclopentanone derivatives. Two primary routes are:

- Route 1 : Acid/base-catalyzed reaction of 3-chlorophenylacetic acid with cyclopentanone under reflux, using catalysts like sulfuric acid or sodium hydroxide. Yields range from 50–70% depending on solvent polarity and temperature control .

- Route 2 : A novel method identified in illicit synthesis involves cyclopentanone p-toluenesulfonylhydrazone reacting with 2-chlorobenzaldehyde. This route, while efficient (~80% yield), requires strict control of anhydrous conditions to avoid side products like o-chlorobenzoic acid anhydride .

Key Variables : Catalyst choice (acidic vs. basic), solvent (polar aprotic solvents improve ketone stability), and temperature (higher temperatures accelerate side reactions like oxidation).

Q. How is this compound characterized structurally, and what analytical techniques are critical for purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR identifies the cyclopentyl protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.0–7.5 ppm for 3-chloro substitution). C NMR confirms the carbonyl carbon at ~210 ppm .

- Infrared (IR) Spectroscopy : A strong carbonyl stretch at ~1700 cm and C-Cl vibrational bands at 550–650 cm are diagnostic .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 208–210 (M) with fragmentation patterns reflecting cyclopentyl ring cleavage and chlorine isotope signatures .

Purity Metrics : HPLC with UV detection (λ = 254 nm) resolves impurities like unreacted precursors or oxidation byproducts .

Advanced Research Questions

Q. How does the ring strain of the cyclopentyl group influence the reactivity of this compound in reduction reactions?

Methodological Answer: Kinetic studies of cycloalkyl phenyl ketones with sodium borohydride reveal that cyclopentyl derivatives exhibit higher reactivity (rate constant = 0.36 at 0°C) compared to cyclohexyl (0.25) or cyclopropyl (0.12) analogs. The moderate ring strain in the cyclopentyl group enhances electrophilicity at the carbonyl carbon by destabilizing the planar transition state. This strain is transmitted through the σ-bond framework, increasing hydride affinity . Experimental Design :

- Compare reduction rates under standardized conditions (0°C, isopropyl alcohol solvent).

- Monitor carbonyl loss via IR (disappearance of 1680 cm peak) and quantify alcohol product via H NMR .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved through reaction optimization?

Data Contradiction Analysis :

- Conflict : Industrial methods using continuous flow reactors report >90% yields , while academic batch syntheses often achieve ≤70% .

- Resolution : Flow reactors minimize thermal degradation via rapid heat dissipation and precise stoichiometric control. Batch reactions benefit from additives like molecular sieves to absorb water (a byproduct of condensation), improving yields to ~85% .

Optimization Strategy : Use Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and solvent polarity.

Q. How can impurity profiling elucidate synthetic pathways for this compound in forensic or regulatory contexts?

Methodological Answer : Impurities such as o-chlorobenzoic acid anhydride and 1,2-di-o-chlorobenzoylcyclopentene are markers of specific synthetic routes. For example:

- Anhydride formation : Indicates excess acid catalyst or prolonged heating during esterification steps .

- Cyclopentene byproducts : Suggest incomplete cyclization or over-reduction during ketone formation.

Analytical Workflow :

GC-MS to separate and identify volatile impurities.

X-ray crystallography for structural confirmation of crystalline byproducts .

Q. What is the role of this compound in synthesizing bioactive molecules, and what methodological precautions are necessary?

Methodological Answer : The compound serves as a precursor for ketamine analogs and polycyclic aromatics. Key steps include:

- Nucleophilic substitution : Replacement of the chlorine atom with amines (e.g., piperazine) under basic conditions (KOtBu, DMF, 80°C) .

- Reductive amination : Conversion of the ketone to secondary alcohols using NaBH/CeCl (Luche conditions) to prevent over-reduction .